Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide
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Overview
Description
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate ester linked to a dimethylamino group and an ethylphenyl group, further modified by the addition of a methiodide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The resulting product is then treated with methyl iodide to form the methiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The methiodide group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester
- Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-yl]phenyl]phenyl]methyl]-, methyl ester
Uniqueness
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is unique due to its specific structural features, including the presence of both dimethylamino and methiodide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
63981-69-1 |
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Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-7-11-10-12(18-14(17)15(2)3)8-9-13(11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FQWMVGJQWMIQMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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